C18H28N4O2S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a hydrazine derivative, characterized by its unique structure that includes cyclohexyl and dimethoxyphenyl groups. It has a molecular weight of 396.57 g/mol and is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide involves the reaction of cyclohexylamine with 3,4-dimethoxyphenylacetic acid hydrazide under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
N-Cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide: has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide: shares similarities with other hydrazine derivatives, such as N-cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide and N-cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide .
Uniqueness
What sets N-Cyclohexyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide apart is its unique combination of cyclohexyl and dimethoxyphenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H28N4O2S2 |
---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
methyl (2S)-4-methylsulfanyl-2-[[4-(2-pyridin-4-ylethyl)piperazine-1-carbothioyl]amino]butanoate |
InChI |
InChI=1S/C18H28N4O2S2/c1-24-17(23)16(6-14-26-2)20-18(25)22-12-10-21(11-13-22)9-5-15-3-7-19-8-4-15/h3-4,7-8,16H,5-6,9-14H2,1-2H3,(H,20,25)/t16-/m0/s1 |
InChI Key |
IRYJHTIRJREQGQ-INIZCTEOSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NC(=S)N1CCN(CC1)CCC2=CC=NC=C2 |
Canonical SMILES |
COC(=O)C(CCSC)NC(=S)N1CCN(CC1)CCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.